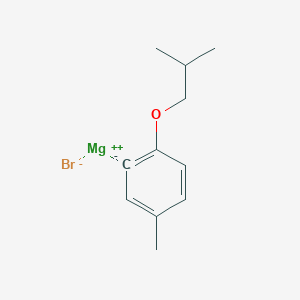![molecular formula C11H16N4O3 B14277679 1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione CAS No. 138524-02-4](/img/structure/B14277679.png)
1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione is a chemical compound with a complex structure. It belongs to the class of purine derivatives, which are known for their significant roles in various biological processes. This compound is characterized by its unique arrangement of methyl and isopropoxy groups attached to the purine ring, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of a purine derivative with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the isopropoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nucleophiles like amines, thiols, solvents such as dimethyl sulfoxide (DMSO).
Major Products
科学研究应用
1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with similar structural features.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Uniqueness
1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theobromine, and theophylline, this compound has an isopropoxy group, which can influence its solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
138524-02-4 |
|---|---|
分子式 |
C11H16N4O3 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1,3,9-trimethyl-8-propan-2-yloxypurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-6(2)18-10-12-7-8(13(10)3)14(4)11(17)15(5)9(7)16/h6H,1-5H3 |
InChI 键 |
DFDBWJFHLTUVNG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



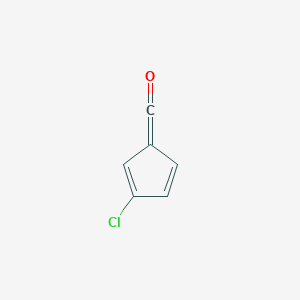

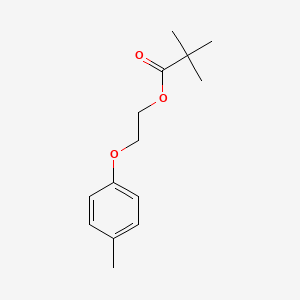
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)
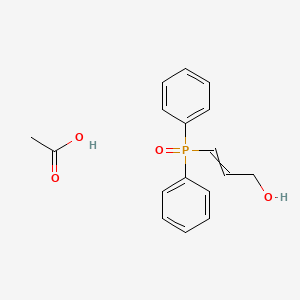
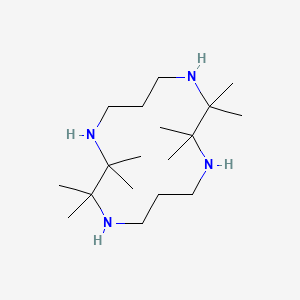

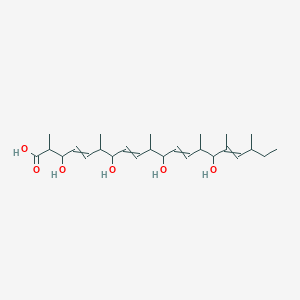
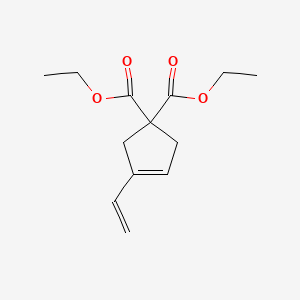
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
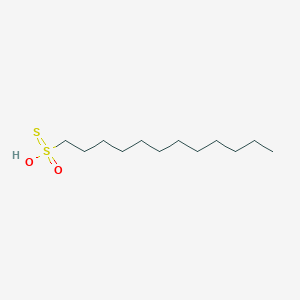
![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
